molecular formula C18H19N5O3 B2704810 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-75-5

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2704810
CAS No.: 483993-75-5
M. Wt: 353.382
InChI Key: REQOZUSKYVNTIY-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and bioactivity, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reactions: The tetrazole intermediate is then coupled with 2-methoxyphenyl and 4-methoxyphenyl groups through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of methoxybenzoic acids or methoxybenzaldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its bioactive tetrazole ring.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be explored for use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide: Similar structure but with a different isomer of the tetrazole ring.

    3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-4-yl)propanamide: Another isomer with the tetrazole ring in a different position.

Uniqueness

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical properties compared to its isomers. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, identified by CAS number 483993-75-5, is a synthetic compound that incorporates both methoxy and tetrazole moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O3, with a molecular weight of approximately 353.38 g/mol. The structure features two methoxy phenyl groups and a tetrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H19N5O3
Molecular Weight353.38 g/mol
CAS Number483993-75-5
Purity>90%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole and methoxy groups. For instance, the presence of the tetrazole ring has been associated with significant cytotoxic effects against various cancer cell lines. In vitro assays using the MTT method demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells .

Case Study:
A study analyzed a series of tetrazole derivatives, revealing that those with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. The structure-activity relationship (SAR) indicated that electron-donating groups like methoxy significantly increase the antiproliferative effects .

Anticonvulsant Activity

The anticonvulsant properties of this compound were investigated in animal models. Compounds with similar structural features have shown effectiveness in reducing seizure activity in models induced by pentylenetetrazole (PTZ). The SAR analysis suggested that the presence of specific substituents on the phenyl rings contributes to the modulation of GABAergic activity, which is crucial for anticonvulsant effects .

Research Findings:
In a controlled study, analogs of this compound demonstrated a dose-dependent reduction in seizure duration and frequency, indicating promising therapeutic potential for epilepsy treatment .

Anti-inflammatory Activity

Compounds with similar functional groups have also been evaluated for anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways. Preliminary data suggest that this compound may reduce inflammation markers in vitro, although further studies are needed to confirm these findings .

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-9-7-13(8-10-14)19-18(24)15(17-20-22-23-21-17)11-12-5-3-4-6-16(12)26-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQOZUSKYVNTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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